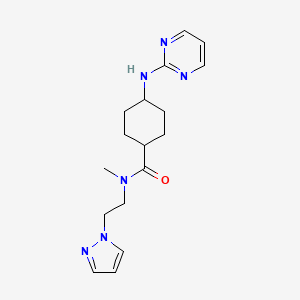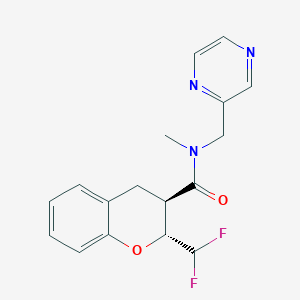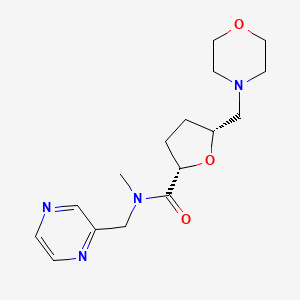![molecular formula C15H19N5O3 B7346514 (2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346514.png)
(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide, also known as ETX-1, is a chemical compound that has been studied for its potential use as a therapeutic agent. Its chemical structure consists of a dioxane ring, a tetrazole ring, and a carboxamide group. In
Mécanisme D'action
The mechanism of action of (2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide is not fully understood. However, it has been proposed that this compound may exert its effects by modulating the activity of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, it has also been shown to have antioxidant and neuroprotective effects. It has been proposed that these effects may be due to the ability of this compound to modulate the activity of certain enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide is that it has been shown to have potent activity in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity and minimize potential side effects.
Orientations Futures
There are several future directions for research on (2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide. One direction is to further explore its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize its activity and minimize potential side effects through the development of analogs and derivatives. Additionally, it may be useful to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide has been described in a research article published in the Journal of Medicinal Chemistry. The method involves the reaction of 5-ethyltetrazole with 3-methyl-1,4-dioxane-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide to obtain the final compound.
Applications De Recherche Scientifique
(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, it was found that this compound has potent anti-inflammatory activity in vitro and in vivo. Another study published in the Journal of Biological Chemistry demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
(2R,3R)-N-[2-(5-ethyltetrazol-1-yl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-13-17-18-19-20(13)12-7-5-4-6-11(12)16-15(21)14-10(2)22-8-9-23-14/h4-7,10,14H,3,8-9H2,1-2H3,(H,16,21)/t10-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYJBAPHDUXRAP-QMTHXVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=NN1C2=CC=CC=C2NC(=O)C3C(OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=NN1C2=CC=CC=C2NC(=O)[C@H]3[C@H](OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346433.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346453.png)
![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2S,3S)-N-(4-fluorophenyl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7346468.png)
![[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-(1,1-dioxo-1,4-thiazepan-4-yl)methanone](/img/structure/B7346474.png)



![(2R,3R)-N-[4-(difluoromethyl)phenyl]-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7346508.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7346517.png)
![N-ethyl-3-[[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]acetyl]amino]benzamide](/img/structure/B7346525.png)
![(2S,5R)-N-[2-(3-methylphenyl)propan-2-yl]-5-(morpholin-4-ylmethyl)oxolane-2-carboxamide](/img/structure/B7346530.png)
![2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7346540.png)